molecular formula C10H15N5 B8415113 6-Aminomethyl-7-propylamino-1H-pyrazolo[4,3-b]pyridine

6-Aminomethyl-7-propylamino-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8415113
M. Wt: 205.26 g/mol
InChI Key: QNIUYYDTBMKOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminomethyl-7-propylamino-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C10H15N5 and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Aminomethyl-7-propylamino-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminomethyl-7-propylamino-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Aminomethyl-7-propylamino-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

6-(aminomethyl)-N-propyl-1H-pyrazolo[4,3-b]pyridin-7-amine

InChI

InChI=1S/C10H15N5/c1-2-3-12-9-7(4-11)5-13-8-6-14-15-10(8)9/h5-6H,2-4,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

QNIUYYDTBMKOFM-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C(=NC=C1CN)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-allylamino-6-cyano-1H-pyrazolo[4,3-b]pyridine (E2, 487 mg, 2.4 mmol) in ethanol (100 ml) and ethanolic hydrogen chloride (2 ml) was hydrogenated over 10% palladium on charcoal (200 mg) at 40° C. and atmospheric pressure for 48 h. The catalyst was filtered off and the solution was evaporated in vacuo. The resulting solid was dissolved in water (15 ml) and the solution was adjusted to pH 8 with 10% sodium carbonate solution. After washing with ethyl acetate, the aqueous solution was cooled at 4° C. for 2 days. A white solid separated and was filtered off and dried to give the title compound (185 mg, 37%), m.p. 97°-100° C.
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four
Yield
37%

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